3-Hydroxyglutaric acid 3-Hydroxyglutaric acid 3-hydroxyglutaric acid is a 3 hydroxy carboxylic acid that is glutaric acid which is substituted by a hydroxy group at position 3. It is a diagnostic marker for glutaric aciduria type I. It has a role as a human urinary metabolite and a human blood serum metabolite. It is a 3-hydroxy carboxylic acid and an alpha,omega-dicarboxylic acid. It is functionally related to a glutaric acid. It is a conjugate acid of a 3-hydroxyglutarate(2-).
3-Hydroxyglutaric acid is a key metabolite in glutaryl co-enzyme A dehydrogenase deficiency, and is considered to be a potential neurotoxin. The urine level of 3-Hydroxyglutaric acid is elevated in Glutaric Aciduria Type I (glutaryl-CoA dehydrogenase deficiency) patients. (A3440).
Brand Name: Vulcanchem
CAS No.: 638-18-6
VCID: VC20788655
InChI: InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
SMILES: C(C(CC(=O)O)O)C(=O)O
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol

3-Hydroxyglutaric acid

CAS No.: 638-18-6

Cat. No.: VC20788655

Molecular Formula: C5H8O5

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyglutaric acid - 638-18-6

Specification

Description 3-hydroxyglutaric acid is a 3 hydroxy carboxylic acid that is glutaric acid which is substituted by a hydroxy group at position 3. It is a diagnostic marker for glutaric aciduria type I. It has a role as a human urinary metabolite and a human blood serum metabolite. It is a 3-hydroxy carboxylic acid and an alpha,omega-dicarboxylic acid. It is functionally related to a glutaric acid. It is a conjugate acid of a 3-hydroxyglutarate(2-).
3-Hydroxyglutaric acid is a key metabolite in glutaryl co-enzyme A dehydrogenase deficiency, and is considered to be a potential neurotoxin. The urine level of 3-Hydroxyglutaric acid is elevated in Glutaric Aciduria Type I (glutaryl-CoA dehydrogenase deficiency) patients. (A3440).
CAS No. 638-18-6
Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
IUPAC Name 3-hydroxypentanedioic acid
Standard InChI InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Standard InChI Key ZQHYXNSQOIDNTL-UHFFFAOYSA-N
SMILES C(C(CC(=O)O)O)C(=O)O
Canonical SMILES C(C(CC(=O)O)O)C(=O)O
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator